molecular formula C17H17N3O3 B2655062 1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396768-46-9

1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2655062
CAS RN: 1396768-46-9
M. Wt: 311.341
InChI Key: BDYTXMMZGKRFNL-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” is a complex organic molecule. It contains a pyridinone ring, which is a common structure in many pharmaceuticals due to its bioactivity. The molecule also contains a 1,2,4-oxadiazole ring and a methoxyphenyl group .

Scientific Research Applications

X-ray Powder Diffraction and Anticoagulant Synthesis

Compounds with related structures have been reported for their significance in synthesizing anticoagulants like apixaban. For example, X-ray powder diffraction data have been crucial for analyzing such compounds, ensuring purity and structural integrity (Wang et al., 2017).

Antimicrobial Activities

Derivatives of oxadiazoles, thiazoles, and pyridines have been explored for their antimicrobial properties. New synthesis approaches for these compounds show promising in vitro activities against various bacterial and fungal strains, highlighting their potential in developing new antimicrobials (Wardkhan et al., 2008).

Organic Light-Emitting Diodes (OLEDs)

The incorporation of pyridine- and oxadiazole-containing compounds as hole-blocking materials in OLEDs represents a significant application in materials science. These compounds have improved the efficiency of LEDs by enhancing electron injection and blocking, demonstrating the role of such molecular structures in advancing organic electronics technology (Wang et al., 2001).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-18-17(23-19-12)14-5-8-16(21)20(11-14)10-9-13-3-6-15(22-2)7-4-13/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYTXMMZGKRFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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